3-chloro-1H-pyrazole
Description
Significance of Pyrazole (B372694) Heterocycles in Advanced Organic Synthesis
Pyrazole, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, serves as a vital scaffold in organic synthesis. nih.govroyal-chem.com The unique structural and electronic properties of the pyrazole nucleus make it a privileged motif in the design of a wide range of functional molecules. nih.govmdpi.com Pyrazole derivatives are integral to the pharmaceutical and agrochemical industries, finding use as active ingredients in numerous commercial products. postdocjournal.comresearchgate.net Their broad spectrum of biological activities includes anti-inflammatory, anticancer, antifungal, and antiviral properties. royal-chem.commdpi.com
The versatility of the pyrazole ring allows for extensive functionalization, enabling the fine-tuning of its physicochemical and biological properties. mdpi.com Synthetic chemists have developed a multitude of methods for constructing and modifying the pyrazole core, ranging from classical condensation reactions to modern catalytic processes. nih.govmdpi.com This synthetic accessibility, coupled with the inherent stability and aromaticity of the pyrazole ring, solidifies its importance as a cornerstone in the synthesis of complex organic molecules. globalresearchonline.net
Overview of Halogenated Pyrazoles in Diverse Chemical Applications
The introduction of halogen atoms onto the pyrazole ring dramatically expands its synthetic utility and modulates its biological activity. Halogenated pyrazoles, such as 3-chloro-1H-pyrazole, are valuable intermediates in organic synthesis. The presence of a halogen atom provides a reactive handle for a variety of chemical transformations, including nucleophilic substitution and cross-coupling reactions. encyclopedia.pub This allows for the construction of more complex molecular architectures.
Furthermore, the electronic effects of halogens can significantly influence the reactivity and properties of the pyrazole ring. For instance, the electron-withdrawing nature of chlorine can enhance the acidity of the N-H proton and affect the regioselectivity of subsequent reactions. Halogenated pyrazoles have been described as "magic bullets" in biochemical structure determination due to their combined halogen- and hydrogen-bonding capabilities. aip.org Their applications extend to materials science, where they are used in the development of conductive polymers and materials for solar energy conversion. royal-chem.com
Chemical Profile of this compound
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 14339-33-4 |
| Molecular Formula | C3H3ClN2 |
| Molecular Weight | 102.52 g/mol |
| SMILES | ClC1=NNC=C1 |
| InChI Key | IJPFBRONCJOTTA-UHFFFAOYSA-N |
Spectroscopic Data for this compound
| Technique | Data |
| ¹H NMR | Available, specific shifts depend on solvent |
| ¹³C NMR | Available, specific shifts depend on solvent |
| Mass Spec. | Molecular ion peak (M+) expected at m/z 102/104 (due to Cl isotopes) |
| IR | Characteristic peaks for N-H, C=N, and C-Cl bonds |
Note: Specific spectral data can be found in various chemical databases and literature sources. bldpharm.comnih.govambeed.comnih.gov
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-1H-pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2/c4-3-1-2-5-6-3/h1-2H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJPFBRONCJOTTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201347324 | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14339-33-4 | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201347324 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Chloro 1h Pyrazole and Its Derivatives
Direct Synthesis Approaches to 3-Halopyrazoles
Direct methods for the synthesis of 3-halopyrazoles are sought after for their efficiency. These routes typically involve the formation of the pyrazole (B372694) ring with the halogen atom already in place or the direct conversion of a functional group at the 3-position into a halogen.
Condensation Reactions Utilizing Halogenated Precursors
The condensation of hydrazines with 1,3-dielectrophilic compounds is a fundamental and widely applied strategy for constructing the pyrazole core. researchgate.net To directly synthesize 3-halopyrazoles, this method can be adapted to use precursors that already contain a halogen atom at the appropriate position.
One such approach involves the cyclocondensation of a hydrazine (B178648) derivative with a halogenated three-carbon synthon. researchgate.net For instance, the synthesis of 3-chloro-4,5-diaryl-1-methylpyrazoles has been achieved starting from 3,3-dichloro-1,2-diarylpropenones. researchgate.net In this reaction, the chlorine atom is installed directly onto the pyrazole ring during the cyclization step, which circumvents the need for subsequent halogenation reactions that can sometimes lead to issues with regioselectivity. researchgate.net The classical Knorr pyrazole synthesis, which involves reacting 1,3-dicarbonyl compounds with hydrazines, is the most common method for pyrazole ring formation. beilstein-journals.org
Dehydroxyhalogenation of Hydroxypyrazoles
A prominent and straightforward method for preparing 3-chloro- and 3-bromopyrazoles is the dehydroxyhalogenation of the corresponding 3-hydroxypyrazoles (often existing as their tautomeric form, pyrazolones). researchgate.netresearchgate.net This transformation is typically accomplished using standard halogenating agents.
The reaction involves treating the 3-hydroxypyrazole with a reagent like phosphorus oxychloride (POCl₃) to yield the 3-chloropyrazole. researchgate.netresearchgate.net This method is considered one of the most evident and frequently used preparations for this class of compounds. researchgate.netresearchgate.net A related transformation is the Vilsmeier-Haack reaction, which can be performed on pyrazolones to produce 3-chloro-4-formyl pyrazole derivatives. researchgate.net
Application of the Sandmeyer Reaction for 3-Halogenated Pyrazoles
The Sandmeyer reaction offers a pathway to introduce a halogen atom onto an aromatic ring by converting a primary amino group into a diazonium salt, which is subsequently displaced by a halide. numberanalytics.comwikipedia.org While common for many aromatic systems, its application to introduce a chloro substituent at the pyrazole nucleus is less frequently described. researchgate.net
This method is viable for the synthesis of 1-substituted 3-halogenopyrazoles. researchgate.netresearchgate.net The process begins with a 3-aminopyrazole (B16455) derivative, which is converted to its corresponding diazonium salt. numberanalytics.com This intermediate is then treated with a copper(I) halide, such as copper(I) chloride (CuCl), which catalyzes the displacement of the diazonium group by a chloride ion, yielding the 3-chloropyrazole product and releasing nitrogen gas. researchgate.netwikipedia.org This radical-nucleophilic aromatic substitution has been successfully used to prepare 3-chloro-4,5-diaryl-1-methylpyrazoles. researchgate.net
Multi-step Synthetic Routes for 3-Chloro-1H-Pyrazole Derivatives
For certain complex derivatives, multi-step synthetic sequences are required. These routes build the molecule progressively, allowing for the controlled introduction of various functional groups.
Formation of the Pyrazole Ring Through Cyclization Processes
The formation of the pyrazole ring via cyclization is a cornerstone of pyrazole synthesis. organic-chemistry.org These processes can be integrated into longer synthetic routes to produce highly functionalized target molecules.
A specific multi-step process has been developed for the synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine, a key derivative. google.comwipo.int This route begins with the cyclization of 3-hydrazinopyridine dihydrochloride (B599025) with a dialkyl maleate. google.comwipo.intgoogle.com The reaction proceeds through several distinct stages to build the final product.
| Step | Reaction | Starting Material | Reagent(s) | Intermediate/Product |
| 1 | Cyclization | 3-Hydrazinopyridine dihydrochloride | Dialkyl maleate | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate |
| 2 | Chlorination | Alkyl 5-oxo-2-(pyridin-3-yl)pyrazolidine-3-carboxylate | Chlorinating agent | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate |
| 3 | Oxidation | Alkyl 3-chloro-1-(pyridin-3-yl)-4,5-dihydro-1H-pyrazole-5-carboxylate | Oxidizing agent | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate |
| 4 | Hydrolysis | Alkyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | Aqueous hydrochloric acid | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride |
| 5 | Decarboxylation | 3-Chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride | Copper(II) oxide | 3-(3-Chloro-1H-pyrazol-1-yl)pyridine |
Table 1: Multi-step synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine. google.comwipo.int
The initial cyclization provides a pyrazolidine (B1218672) core, which is subsequently chlorinated. google.comwipo.int An oxidation step then aromatizes the ring to form the pyrazole. google.comwipo.int The ester group is hydrolyzed to a carboxylic acid, which is then removed via a copper-catalyzed decarboxylation reaction to yield the final product. google.com
Condensation of Dioxobutanoates with Hydrazyl-chloropyridines
A notable synthetic route for obtaining derivatives of this compound involves the condensation of a 2,4-dioxobutanoate with a hydrazyl-chloropyridine. google.com Specifically, 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate can be prepared through the condensation of 2,4-dioxobutanoate and 2-hydrazyl-3-chloropyridine. google.com The 2,4-dioxobutanoate precursor is itself generated via a Claisen condensation between a pyruvate (B1213749) and a formate. google.com This method is recognized for its use of inexpensive and readily available raw materials, a short process flow, and simple operational steps. google.com The reactions proceed under mild conditions, leading to lower energy consumption and costs. google.com Furthermore, this pathway avoids the use of highly toxic reagents common in other methods, thereby reducing equipment corrosion and health risks to operators, making it an environmentally friendly and economically viable route for industrial application. google.com In one example, the condensation reaction to produce 1-(3-chloro-2-pyridyl)-1H-pyrazoles-5-methyl-formiate achieved a yield of 62%. google.com
Regioselective Synthesis Strategies
Achieving regioselectivity—the control over the orientation of substituents on the pyrazole ring—is a critical aspect of synthesizing functionalized pyrazole derivatives.
Various strategies have been developed to direct the formation of specific isomers:
From Dichlorovinyl Ketones : The reaction of 2,2-dichlorovinyl ketones with 2-(hydroxyethyl)hydrazine provides a regioselective route to 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles. osi.lv
1,3-Dipolar Cycloaddition : A highly regioselective synthesis of 3,4-diaryl-1H-pyrazoles can be accomplished through a 1,3-dipolar cycloaddition of tosylhydrazones with nitroalkenes. rsc.org The regioselectivity of this transformation has been confirmed using two-dimensional NMR techniques and is supported by DFT calculations, which show that the 3,4-diaryl product corresponds to the most stable energetic pathway. rsc.org Similarly, a regioselective 1,3-dipolar cycloaddition of diazo compounds, generated in situ from N-tosylhydrazones, with unactivated bromovinyl acetals (acting as alkyne surrogates) yields 3,5-disubstituted pyrazoles. organic-chemistry.org
One-Pot Condensation : A one-pot reaction involving active methylene (B1212753) reagents, phenylisothiocyanate, and a substituted hydrazine can produce highly functionalized phenylaminopyrazoles. mdpi.com This method's chemo- and regio-selectivity outcome was confirmed by evaluating alternative stepwise protocols. mdpi.com
Reaction with Hydrazones : An iron-catalyzed reaction of diarylhydrazones with vicinal diols allows for the regioselective synthesis of 1,3- and 1,3,5-substituted pyrazoles. organic-chemistry.org
The table below summarizes key regioselective methods.
Table 1: Regioselective Synthesis Methods for Pyrazole Derivatives
| Method | Starting Materials | Products | Key Features |
|---|---|---|---|
| Reaction with Dichlorovinyl Ketones | 2,2-dichlorovinyl ketones, 2-(hydroxyethyl)hydrazine | 3-substituted 5-chloro-1-(2-hydroxyethyl)-1Н-pyrazoles | Forms 5-chloro substituted pyrazoles regioselectively. osi.lv |
| 1,3-Dipolar Cycloaddition | Tosylhydrazones, Nitroalkenes | 3,4-diaryl-1H-pyrazoles | Mild conditions; regioselectivity confirmed by 2D-NMR and DFT calculations. rsc.org |
| One-Pot Condensation | Active methylene reagents, Phenylisothiocyanate, Substituted hydrazines | Highly functionalized phenylaminopyrazoles | Versatile and efficient one-pot procedure with defined regiochemistry. mdpi.com |
Derivatization from Pre-existing this compound Scaffolds
Another powerful approach to complex pyrazole analogs is the direct modification of a pre-formed this compound ring. This allows for late-stage functionalization to build molecular diversity.
Functionalization at Various Positions of the Pyrazole Ring
The pyrazole ring has distinct positions that can be targeted for functionalization. The inherent electronic properties of the ring influence the reactivity at each site. The C-5 position is adjacent to an sp3-hybridized nitrogen, making its proton the most acidic and facilitating functionalization there. researchgate.net Conversely, the C-4 position is the most nucleophilic center, making it amenable to electrophilic aromatic substitution. researchgate.net
Examples of position-specific functionalization include:
C4-Position : The Vilsmeier-Haack reaction can be used to introduce a formyl group at the 4-position of the pyrazole ring. vulcanchem.com For instance, the formylation of 1-methyl-3-propyl-5-chloro-1H-pyrazole at this position was achieved with a 55% yield. vulcanchem.com
C5-Position : A substituent at the C5-position can be modified through a sequence of reactions. For example, an ester group, as in ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate, can be hydrolyzed to a carboxylic acid and subsequently removed via decarboxylation to yield 3-(3-chloro-1H-pyrazol-1-yl)pyridine. google.com
N-Arylation : N-arylpyrazoles can be synthesized through the palladium-catalyzed coupling of aryl triflates with pyrazole derivatives. organic-chemistry.org
Introduction of Diverse Substituents to Form Complex Analogs
Building upon the functionalization of the pyrazole core, a wide array of substituents can be introduced to create complex analogs with tailored properties.
Azetidinone Derivatives : Complex structures such as 3-chloro-4-[1-N-phenyl-3-phenyl-pyrazole]-1-N-aryl-azetidin-2-one derivatives have been synthesized. wisdomlib.org This multi-step process begins with a pre-formed 1-N-phenyl-3-phenyl-4-formyl pyrazole, which is converted to a Schiff base before reacting with various aromatic amines to form the final azetidinone ring. wisdomlib.org
Nucleophilic Substitution : The chlorine atom at the 3-position of the pyrazole ring is susceptible to nucleophilic substitution, allowing it to be displaced by nucleophiles like amines or thiols to form new derivatives. vulcanchem.com
Vinyl and Alkenyl Groups : 5-Chloro-1-vinyl-1Н-pyrazoles can be obtained by eliminating hydrogen chloride from 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles. osi.lv Furthermore, 3-alkenyl-5-chloro-1-(2-chloroethyl)-1H-pyrazoles can be formed through the elimination of HCl from their corresponding 3-(α-chloroalkyl)-1H-pyrazole precursors. osi.lv
Fused Ring Systems : Starting from 3-(3-chloro-1H-pyrazol-5-yl)-1H-quinoxalin-2-one, a series of substituted google.comsmolecule.comgoogle.comtriazolo[4,3-a]quinoxalines can be prepared through a multistep reaction sequence, demonstrating the use of the chloropyrazole unit as a building block for more complex heterocyclic systems. researchgate.net
Table 2: Examples of Derivatization of the Pyrazole Scaffold
| Starting Pyrazole | Reagent(s) | Position(s) Functionalized | Product Type |
|---|---|---|---|
| 1-Methyl-3-propyl-5-chloro-1H-pyrazole | DMF, POCl₃ | C4 | 4-Formyl derivative vulcanchem.com |
| Ethyl 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylate | 1. HCl (aq), 2. Copper (II) oxide | C5 | 5-decarboxylated pyridine-pyrazole google.com |
| 1-N-phenyl-3-phenyl-4-formyl pyrazole | Aryl amines, Chloroacetyl chloride | C4 | Azetidinone-fused pyrazole wisdomlib.org |
| 5-chloro-1-(2-chloroethyl)-1Н-pyrazoles | NaOH in EtOH or t-BuOK in pyridine (B92270) | N1 | 1-Vinyl pyrazole osi.lv |
Advanced Synthetic Techniques in this compound Chemistry
Modern synthetic chemistry employs advanced techniques, particularly transition-metal catalysis, to achieve efficient and selective formation and functionalization of the pyrazole ring.
Transition-Metal Catalyzed Reactions for Pyrazole Formation
Transition-metal catalysts are instrumental in constructing and modifying the pyrazole core, often providing access to derivatives that are difficult to obtain through traditional methods. researchgate.net
Key examples include:
Palladium and Platinum Catalysis : In a process to create a key pesticidal intermediate, 3-chloro-1H-pyrazol-4-amine hydrochloride, 4-nitropyrazole undergoes halogenation and reduction. google.com The reduction step is effectively catalyzed by platinum or palladium on carbon (Pt/C or Pd/C), which offers higher selectivity compared to other catalysts like Pd/Al₂O₃. google.comgoogleapis.com
Iron Catalysis : Iron(III) phthalocyanine (B1677752) chloride has been used to catalyze the oxidation-aromatization of α,β-unsaturated ketones with hydrazine hydrate, yielding various 3,5-disubstituted 1H-pyrazoles in good to excellent yields under room temperature conditions. researchgate.net
Ruthenium Catalysis : Ruthenium complexes can catalyze the acceptorless dehydrogenative coupling of 1,3-diols with arylhydrazines to produce pyrazoles, with water and hydrogen gas as the only byproducts. organic-chemistry.org
Copper Catalysis : An efficient copper-catalyzed condensation reaction provides a route to pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Additionally, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones is another mild method to access a broad range of pyrazole derivatives. organic-chemistry.org
These catalytic methods represent a significant advancement, providing direct, single-step access to a wide variety of functionalized pyrazoles that would otherwise require multi-step syntheses involving pre-functionalized starting materials. researchgate.net
One-Pot Multicomponent Reactions (MCRs)
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a final product that incorporates portions of all the starting materials. researchgate.net This approach is advantageous as it reduces the number of synthetic steps, minimizes waste, saves time and energy, and often leads to high product yields with operational simplicity. researchgate.net MCRs are particularly valuable in the construction of heterocyclic systems like pyrazoles. researchgate.netbeilstein-journals.org
A notable example of an MCR in pyrazole synthesis involves the four-component reaction of aldehydes, ethyl acetoacetate, malononitrile (B47326), and hydrazine hydrate. derpharmachemica.comut.ac.ir This method has been effectively used to produce a variety of pyranopyrazole derivatives. derpharmachemica.comut.ac.ir For instance, the use of an ionic liquid, C8[DABCO]Br, as a catalyst in water has been shown to be highly efficient for synthesizing dihydropyrano[2,3-c]pyrazoles with high yields and a broad substrate scope. derpharmachemica.com The reaction proceeds through a Knoevenagel condensation followed by a Michael addition and subsequent cyclization and dehydration steps. derpharmachemica.com The presence of electron-withdrawing groups on the aromatic aldehyde starting material has been observed to result in higher yields compared to electron-donating groups. derpharmachemica.com
Another MCR approach for synthesizing pyrazole derivatives is the three-component condensation of pyrazolones, malononitrile, and aromatic aldehydes. derpharmachemica.com This method has also been utilized to create pyranopyrazole derivatives. Furthermore, a one-pot, three-component procedure for preparing 3,5-disubstituted 1H-pyrazoles involves the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by a cycloaddition with terminal alkynes. organic-chemistry.org This reaction demonstrates good functional group tolerance and provides the desired pyrazoles in good yields. organic-chemistry.org
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | C8[DABCO]Br in water | Dihydropyrano[2,3-c]pyrazole derivatives | 60-72% | derpharmachemica.com |
| Substituted aromatic aldehydes, tosylhydrazine, terminal alkynes | Not specified | 3,5-disubstituted 1H-pyrazoles | Good | organic-chemistry.org |
| 4-(4'-chlorobenzyloxy) acetophenone, thiosemicarbazide, substituted benzaldehydes | Absolute ethanol, reflux | 3-(4-[4'-chlorobenzyloxy)phenyl)-5-(substituted-phenyl]-4,5-dihydropyrazole-1-carbothioamide | High | researchgate.net |
| Phenyl hydrazine, malononitrile, aromatic aldehydes | CoFe2O4@SiO2@CPTES@Melamine in water | 5-Amino-1H-pyrazole-4-carbonitrile derivatives | High | samipubco.com |
Photoredox Catalysis in Pyrazole Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of chemical transformations under mild reaction conditions. organic-chemistry.orgmdpi.comnih.govnih.gov This methodology utilizes a photocatalyst that, upon absorption of visible light, initiates a single-electron transfer (SET) process, generating radical intermediates that can participate in subsequent bond-forming reactions. nih.gov
In the context of pyrazole synthesis, photoredox catalysis has been employed to construct the pyrazole ring with high regioselectivity and efficiency. organic-chemistry.orgmdpi.com One such approach involves the reaction of hydrazones and α-bromo ketones, which, under visible light irradiation in the presence of a suitable photocatalyst, undergo a radical addition followed by intramolecular cyclization to afford 1,3,5-trisubstituted pyrazoles in good to excellent yields. organic-chemistry.org This method exhibits broad functional group tolerance. organic-chemistry.org
Another innovative application of photoredox catalysis is the synthesis of polysubstituted pyrazoles from hydrazine and various Michael acceptors. organic-chemistry.org This reaction proceeds in the presence of air as the terminal oxidant under very mild conditions, highlighting the green nature of this synthetic strategy. organic-chemistry.org Furthermore, a photoredox-catalyzed Norrish type fragmentation has been utilized in a photoclick cycloaddition followed by an oxidative deformylation to provide a straightforward and regioselective route to pyrazoles, using α,β-unsaturated aldehydes as synthetic equivalents of alkynes. organic-chemistry.org
A notable example of a photocatalyst used in pyrazole synthesis is Ru(bpy)₃(PF₆)₂, which has been employed in the [3+2] cycloaddition of diazo compounds with alkynes to produce a variety of 1,4-disubstituted pyrazoles with excellent yields. mdpi.com The reaction is initiated by the reductive quenching of the excited photocatalyst.
| Reactants | Photocatalyst/Conditions | Product | Yield | Reference |
| Hydrazones, α-bromo ketones | Visible light | 1,3,5-trisubstituted pyrazoles | Good to excellent | organic-chemistry.org |
| Hydrazine, Michael acceptors | Visible light, air | Polysubstituted pyrazoles | Very good | organic-chemistry.org |
| α,β-Unsaturated aldehydes | Visible light, photoredox catalyst | Pyrazoles | Not specified | organic-chemistry.org |
| Diazo compounds, alkynes | Ru(bpy)₃(PF₆)₂/Visible light | 1,4-disubstituted pyrazoles | Excellent | mdpi.com |
| Aldehyde semicarbazones | Eosin Y/Green LEDs | 1,3,4-oxadiazoles | Not specified | beilstein-journals.org |
Application of Nanocatalysts in Pyrazole Synthetic Routes
Nanocatalysts have gained significant attention in organic synthesis due to their high surface-area-to-volume ratio, which often leads to enhanced catalytic activity and selectivity. yu.edu.jo In pyrazole synthesis, various nanocatalysts have been successfully employed to facilitate efficient and environmentally friendly transformations.
Magnetic nanoparticles, such as Fe₃O₄ nanoparticles, have been used as heterogeneous catalysts in the four-component synthesis of pyranopyrazoles from ethyl acetoacetate, hydrazine hydrate, aldehydes or ketones, and malononitrile in water at room temperature. nih.gov This method offers high yields in a short reaction time, and the catalyst can be easily recovered using an external magnet and reused multiple times without a significant loss of activity. samipubco.comnih.gov
Another example is the use of copper ferrite (B1171679) (CuFe₂O₄) nanoparticles for the synthesis of pyrano[2,3-c]pyrazoles through a four-component reaction in water. nih.gov This nanocatalyst has demonstrated high efficiency, affording remarkable yields. nih.gov Similarly, Fe₃O₄@SiO₂ core-shell nanoparticles have been developed as a magnetically separable nanocatalyst for the four-component synthesis of substituted pyranopyrazoles in a water/ethanol mixture, providing high yields within a short reaction time. nih.gov
Cobalt-based nanoparticles, such as Co/Al₂O₃, have also been reported as efficient and recyclable catalysts for the synthesis of pyrano[2,3-c]pyrazoles via a three-component reaction of aromatic aldehydes, malononitrile, and 3-methyl-1-phenyl-2-pyrazolin-5-one under solvent-free conditions. yu.edu.jo This method offers advantages such as a simple work-up procedure, clean reaction, and short reaction times. yu.edu.jo
| Nanocatalyst | Reactants | Product | Yield | Reference |
| Magnetic Fe₃O₄ nanoparticles | Ethyl acetoacetate, hydrazine hydrate, aldehydes/ketones, malononitrile | Pyranopyrazoles | High | nih.gov |
| Copper ferrite (CuFe₂O₄) | Alkyl nitrile derivatives, hydrazine derivatives, dialkyl acetylenedicarboxylate, ethyl acetoacetate | Pyrano[2,3-c]pyrazoles | Remarkable | nih.gov |
| Fe₃O₄@SiO₂ core-shell nanoparticles | Aromatic aldehydes, malononitrile, ethyl acetoacetate, hydrazine hydrate | Substituted pyranopyrazoles | High | nih.gov |
| Co/Al₂O₃ nanocatalyst | Aromatic aldehydes, malononitrile, 3-methyl-1-phenyl-2-pyrazolin-5-one | Pyrano[2,3-c]pyrazoles | Not specified | yu.edu.jo |
| Nano-ZnO | Not specified | 3-methyl-1-phenyl-1H-pyrazol-5-ol | Not specified | mdpi.com |
| CeO₂/SiO₂ | Phenylhydrazine, ethyl acetoacetate, 2-naphthol, arylaldehyde | Pyrazolones | 85-92% | thieme-connect.com |
Reaction Mechanisms and Reactivity Studies of 3 Chloro 1h Pyrazole
Electrophilic and Nucleophilic Substitution Reactions
The pyrazole (B372694) ring is an electron-rich heterocyclic system, making it susceptible to electrophilic attack. Conversely, the chlorine atom at the C3 position provides a site for nucleophilic substitution. mdpi.comnih.gov
Nucleophilic Displacement of the Chlorine Atom
The chlorine atom at the C3 position of the pyrazole ring is susceptible to nucleophilic substitution, a reaction facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms. smolecule.com This reactivity allows for the introduction of a wide array of functional groups, making 3-chloro-1H-pyrazole a valuable building block in organic synthesis. The general mechanism involves the attack of a nucleophile on the C3 carbon, leading to the formation of a tetrahedral intermediate, followed by the expulsion of the chloride ion.
Common nucleophiles that can displace the chlorine atom include amines, thiols, and alkoxides. For instance, reaction with various amines can lead to the formation of 3-aminopyrazole (B16455) derivatives. Similarly, treatment with thiols or alkoxides yields the corresponding 3-thiopyrazole or 3-alkoxypyrazole derivatives. The reactivity can be influenced by the nature of the nucleophile and the reaction conditions employed.
Table 1: Examples of Nucleophilic Substitution Reactions on Chloro-Pyrazoles
| Reactant | Nucleophile | Product | Reaction Conditions | Reference(s) |
|---|---|---|---|---|
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Sodium azide | 5-Azido-3-methyl-1-phenyl-1H-pyrazole | Not specified | |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole | Amines, Thiols | 5-Amino/Thio-3-methyl-1-phenyl-1H-pyrazole | Appropriate conditions |
Electrophilic Aromatic Substitution on the Pyrazole Ring
Due to its π-excessive nature, the pyrazole ring readily undergoes electrophilic aromatic substitution. chemicalbook.com The C4 position is the most electron-rich and, therefore, the primary site for electrophilic attack, as the C3 and C5 positions are deactivated by the adjacent electronegative nitrogen atoms. nih.gov
Nitration: Nitration of the pyrazole ring typically occurs at the C4 position. For example, the nitration of 5-chloro-3-methyl-1-phenyl-1H-pyrazole with a mixture of concentrated nitric acid and sulfuric acid at low temperatures selectively yields the 4-nitro derivative. vulcanchem.com The electrophile in this reaction is the nitronium ion (NO₂⁺).
Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds. mdpi.comnih.gov When applied to pyrazole derivatives, it introduces a formyl group (-CHO) at the C4 position. jocpr.com The reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride and a disubstituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.net This reaction has been successfully employed to synthesize various pyrazole-4-carbaldehydes, which are valuable intermediates for the construction of more complex molecules, including fused heterocyclic systems. jocpr.commdpi.comresearchgate.net
Table 2: Electrophilic Substitution on the Pyrazole Ring
| Pyrazole Derivative | Reagent(s) | Product | Reaction Type | Reference(s) |
|---|---|---|---|---|
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | HNO₃/H₂SO₄ | 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole | Nitration | |
| 3-(benzyloxy)-1-phenyl-1H-pyrazole | Vilsmeier-Haack reagent | 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde | Formylation | jocpr.com |
Cycloaddition and Condensation Reaction Mechanisms
This compound and its derivatives are key precursors for the synthesis of fused heterocyclic systems through cycloaddition and condensation reactions. These reactions often rely on the bifunctional nature of the pyrazole ring, which can act as a dinucleophile.
Gould-Jacobs Reaction Mechanisms Leading to Fused Pyrazole Systems
The Gould-Jacobs reaction is a classic method for the synthesis of quinoline (B57606) derivatives. researchgate.netyoutube.comd-nb.info This reaction can be adapted to synthesize fused pyrazole systems, such as pyrazolo[3,4-b]pyridines, by replacing the aniline (B41778) starting material with an aminopyrazole. url.eduresearchgate.net The reaction typically involves the condensation of a 3-aminopyrazole with a β-ketoester or a similar 1,3-dielectrophilic species. url.edu
The mechanism commences with the nucleophilic attack of the exocyclic amino group of the aminopyrazole onto one of the electrophilic centers of the partner molecule, such as the enol ether of diethyl ethoxymethylenemalonate. url.edu This is followed by an intramolecular cyclization, where a ring nitrogen atom attacks the remaining electrophilic center, leading to the formation of the fused pyridine (B92270) ring. Subsequent dehydration or elimination of a small molecule, like ethanol, affords the aromatic fused system. url.edu The regioselectivity of the cyclization can be influenced by the substituents on both the pyrazole and the 1,3-dielectrophile. mdpi.com
Mechanisms of Formation of Fused Heterocyclic Systems
Beyond the Gould-Jacobs reaction, various other condensation reactions are employed to construct fused heterocyclic systems from pyrazole precursors. A prevalent strategy involves the reaction of 3-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents to synthesize pyrazolo[1,5-a]pyrimidines. nih.govacs.orgmdpi.com
In this type of [3+3] annulation, the 3-aminopyrazole acts as a 1,3-bisnucleophile. acs.orgmdpi.com The reaction is initiated by the attack of the exocyclic amino group on one of the carbonyl carbons of the dicarbonyl compound. This is followed by a cyclizing condensation involving the endocyclic N2 atom of the pyrazole and the second carbonyl group, ultimately forming the fused pyrimidine (B1678525) ring after dehydration. acs.orgthieme-connect.com The regioselectivity of these reactions can be highly dependent on the reaction conditions and the nature of the substituents on both reactants. thieme-connect.comnih.gov For instance, the condensation of 3-aminopyrazole with isoflavones can lead to different isomers of diarylpyrazolo[1,5-a]pyrimidines depending on whether microwave irradiation or conventional heating is used. nih.gov
Tautomerism and its Influence on Reactivity
A fundamental aspect of the chemistry of N-unsubstituted pyrazoles, including this compound, is annular tautomerism. nih.govencyclopedia.pubnumberanalytics.com This phenomenon involves the migration of a proton between the two nitrogen atoms of the pyrazole ring (N1 and N2). mdpi.comnumberanalytics.comresearchgate.net This results in an equilibrium between two tautomeric forms, which for this compound are this compound and 5-chloro-1H-pyrazole.
The position of this equilibrium is significantly influenced by the nature and position of substituents on the pyrazole ring, as well as by the solvent. nih.govresearchgate.netresearchgate.net Electron-withdrawing groups, such as the chlorine atom in this compound, have a pronounced effect on the stability of the respective tautomers. researchgate.netnih.gov Theoretical calculations suggest that an electron-withdrawing group at the C3 position tends to stabilize the tautomer where the proton is on the N1 nitrogen. researchgate.net
This tautomeric equilibrium has profound implications for the reactivity of this compound. nih.govencyclopedia.pub The two tautomers can exhibit different reactivity profiles. For example, in electrophilic substitution reactions, the position of the proton determines which nitrogen atom is "pyrrole-like" (and less basic) and which is "pyridine-like" (and more basic/nucleophilic). chemicalbook.com Furthermore, the reactivity of the exocyclic chloro substituent can be modulated by the tautomeric form present. The different electronic distributions in the two tautomers can influence the susceptibility of the C3/C5 carbon to nucleophilic attack. Consequently, understanding and potentially controlling the tautomeric equilibrium is crucial for predicting and directing the outcomes of chemical reactions involving this compound. encyclopedia.pubnumberanalytics.com
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 3-aminopyrazole |
| 3-thiopyrazole |
| 3-alkoxypyrazole |
| 5-Chloro-3-methyl-1-phenyl-1H-pyrazole |
| 5-Azido-3-methyl-1-phenyl-1H-pyrazole |
| 5-Amino-3-methyl-1-phenyl-1H-pyrazole |
| 5-Thio-3-methyl-1-phenyl-1H-pyrazole |
| 3-chloro-6-phenyl-1,2,4-triazine |
| Chloromethyl p-tolyl sulfone |
| 5-phenyl-3-p-tolylsulfonylpyrazole |
| 5-chloro-3-methyl-4-nitro-1-phenyl-1H-pyrazole |
| 3-(benzyloxy)-1-phenyl-1H-pyrazole |
| 3-(benzyloxy)-1-phenyl-1H-pyrazole-4-carbaldehyde |
| pyrazole-4-carbaldehydes |
| pyrazolo[3,4-b]pyridines |
| Diethyl ethoxymethylenemalonate |
| pyrazolo[1,5-a]pyrimidines |
| isoflavones |
| diarylpyrazolo[1,5-a]pyrimidines |
| 5-chloro-1H-pyrazole |
| nitronium ion |
| phosphorus oxychloride |
| N,N-dimethylformamide (DMF) |
| aniline |
| quinoline |
| β-ketoester |
Prototropic Annular Tautomerism in N-Unsubstituted Pyrazoles
N-unsubstituted pyrazoles, including this compound, exhibit a form of constitutional isomerism known as tautomerism. Specifically, they undergo prototropic annular tautomerism, which involves the migration of a proton between the two nitrogen atoms in the pyrazole ring. nih.govencyclopedia.pub This dynamic equilibrium results in the coexistence of two or more tautomeric forms that can readily interconvert. encyclopedia.pub The energy barriers for this interconversion are typically below 20 kcal/mol, allowing for their presence in the same medium. encyclopedia.pub
The pyrazole ring contains two distinct nitrogen atoms: an acidic, pyrrole-like nitrogen and a basic, sp2-hybridized, pyridine-like nitrogen. nih.govencyclopedia.pub This dual character allows pyrazoles to act as both hydrogen bond donors and acceptors, facilitating intermolecular interactions. nih.gov In the solid state, N-unsubstituted pyrazoles can form various hydrogen-bonded structures, including linear catemers and cyclic oligomers (dimers, trimers, etc.). encyclopedia.pub In solution, the formation of these aggregates is influenced by the solvent's nature, with polar protic solvents favoring pyrazole-solvent hydrogen bonds. encyclopedia.pub
The position of the tautomeric equilibrium is influenced by several factors, including the nature of substituents on the pyrazole ring, the solvent's dielectric constant, and temperature. nih.govencyclopedia.pub For instance, in 3(5)-substituted pyrazoles, electron-donating groups like -NH2 and -CH3 tend to favor the 3-substituted tautomer, while electron-withdrawing groups favor the 5-substituted form. ias.ac.in Spectroscopic methods, such as 13C NMR, are instrumental in studying this phenomenon. In solution, the rapid N1-N2 prototropic exchange can lead to the merging of signals for the C3 and C5 carbons. nih.gov However, in the solid state, the tautomerism is often "frozen," allowing for the observation of distinct signals for a single tautomer. cdnsciencepub.com
Energetic Barriers and Hydrogen Bonding Effects on Tautomerism
The interconversion between tautomers in N-unsubstituted pyrazoles is characterized by specific energetic barriers. Theoretical calculations have shown that intramolecular proton transfer has a high activation energy, in the range of 47.8–55.5 kcal/mol. nih.gov This suggests that the proton exchange is predominantly an intermolecular process, which has a much lower observed energy barrier of 10–14 kcal/mol. nih.govencyclopedia.pub
Hydrogen bonding plays a crucial role in modulating these energetic barriers. Water, for example, can lower the energy barrier for tautomerization by forming hydrogen bonds with the pyrazole nitrogen atoms. nih.gov Studies have indicated that the presence of two water molecules, each hydrogen-bonded to a different nitrogen atom, provides the most stable interaction and optimal conditions for lowering the energetic barrier. nih.gov
The strength of hydrogen bonding and its effect on tautomeric stability can be influenced by the substituents on the pyrazole ring. For 3-substituted pyrazoles, electron-withdrawing groups tend to form stronger dimers. Conversely, in 5-substituted tautomers, electron-donating groups lead to stronger hydrogen bonds. ias.ac.in The activation energies for double proton transfer reactions within pyrazole dimers have been calculated to be in the range of 17.02–19.36 kcal/mol. ias.ac.in
Table 1: Calculated Activation Energies for Proton Transfer in Pyrazole Derivatives
| Type of Proton Transfer | Method | Activation Energy (kcal/mol) |
| Intramolecular | CAM-B3LYP and MP2 | 47.8–55.5 nih.gov |
| Intermolecular | Experimental | 10–14 nih.govencyclopedia.pub |
| Double Proton Transfer (Dimer C→E) | B3LYP/6-311++G(d,p) | 17.51–19.36 ias.ac.in |
| Double Proton Transfer (Dimer D→D) | B3LYP/6-311++G(d,p) | 17.02–17.80 ias.ac.in |
Decarboxylation Reactions and Catalytic Aspects
Decarboxylation is a significant reaction for pyrazole derivatives, particularly for pyrazolecarboxylic acids. This reaction involves the removal of a carboxyl group and is often a key step in the synthesis of various pyrazole-based compounds. For example, 3-(3-chloro-1H-pyrazol-1-yl)pyridine is synthesized through a multi-step process that concludes with the decarboxylation of 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid hydrochloride. google.com
This decarboxylation is typically carried out in the presence of a catalyst, such as copper(II) oxide, in a polar solvent at elevated temperatures (80°C to 140°C). google.com Copper-catalyzed protodecarboxylation has been described for pyrazoles using Cu2O in the presence of ligands like 1,10-phenanthroline. googleapis.com These reactions can be performed under various conditions, including acidic, basic, or neutral, and may be facilitated by microwave irradiation. googleapis.comgoogle.com
The efficiency of decarboxylation can be affected by the substituents on the pyrazole ring. For instance, the presence of more than one haloalkyl substituent on a pyrazole-4-carboxylic acid has been known to negatively impact the reaction, often resulting in very low or no yield. googleapis.com However, efficient methods have been developed for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives. googleapis.com These methods can be performed under acidic conditions using acids like H2SO4 or HCl, or under basic conditions. google.com The reaction conditions, such as temperature and the choice of catalyst and solvent, are critical for achieving high yields. googleapis.comgoogle.com A general and catalytic method for the direct decarboxylative halogenation of (hetero)aryl carboxylic acids has also been developed, utilizing a copper salt, a light source, an oxidant, and an atom transfer reagent. osti.gov
Elucidation of Reaction Pathways for this compound Derivatives
The chemical reactivity of this compound and its derivatives allows for the synthesis of a wide range of functionalized compounds. The chlorine atom at the 3-position can be displaced through nucleophilic substitution reactions, enabling the introduction of various functional groups. smolecule.com
One significant reaction pathway involves the Vilsmeier-Haack reaction, which can be used for the formylation of 5-chloro-1H-pyrazoles to produce 5-chloro-1H-pyrazole-4-carbaldehydes. arkat-usa.org Another important set of reactions involves the derivatization of the pyrazole ring through cyclization and condensation reactions. For instance, 3-chloro-1-methyl-1H-indazole has been used as a starting material to synthesize numerous derivatives by reacting it with amino acids, followed by cyclization. researchgate.net The resulting carboxylic acid derivatives can be further modified into esters, acid hydrazides, and subsequently into various five-membered heterocyclic rings like pyrazole, pyrazolone, triazole, thiazole, and oxazole. researchgate.net
The synthesis of 3-(3-chloro-1H-pyrazol-1-yl)pyridine illustrates a multi-step reaction pathway starting from the cyclization of 3-hydrazinopyridine dihydrochloride (B599025) with a dialkyl maleate. google.com This is followed by chlorination, oxidation to form the pyrazole ring, hydrolysis of the ester to a carboxylic acid, and finally, decarboxylation. google.com Such pathways highlight the versatility of pyrazole intermediates in constructing more complex molecular architectures.
Structural Characterization and Spectroscopic Analysis of 3 Chloro 1h Pyrazole and Its Analogs
Spectroscopic Techniques for Comprehensive Structural Elucidation
Spectroscopic methods are fundamental in confirming the identity and purity of synthesized pyrazole (B372694) compounds. Each technique offers unique information about the molecular structure.
NMR spectroscopy is a powerful tool for delineating the carbon and proton framework of pyrazole derivatives.
¹H NMR: In ¹H NMR spectra of pyrazole compounds, the chemical shifts of protons are influenced by the electronic nature of substituents on the ring. For instance, in 1-alkyl-3-nitro-1H-pyrazoles, the pyrazole ring protons appear as doublets. sci-hub.st The N-H proton of the pyrazole ring typically appears as a broad singlet. beilstein-journals.org For substituted pyrazoles, such as 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, the pyridyl and pyrazolyl protons exhibit distinct signals. google.com In the case of 3-chloro-1-methyl-1H-pyrazole-5-carboxylic acid, the methyl group protons resonate as a singlet. chemicalbook.com
¹³C NMR: The ¹³C NMR spectra provide information on the carbon skeleton. In 3-nitro-1-propyl-1H-pyrazole, the carbon atoms of the pyrazole ring show distinct resonances, with the C3 and C5 carbons appearing at different chemical shifts. sci-hub.st For 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-5-carboxylic acid, the carbonyl carbon and the carbons of the pyrazole and pyridine (B92270) rings are all distinguishable. google.com
¹⁹F NMR: For fluorinated pyrazole analogs, ¹⁹F NMR is an indispensable tool. The chemical shifts in ¹⁹F NMR are sensitive to the fluorine atom's environment. researchgate.net For example, 4-fluoropyrazole derivatives typically show a singlet in their ¹⁹F NMR spectra between -175 and -185 ppm. beilstein-journals.org In contrast, 4,4-difluoro-1H-pyrazole derivatives exhibit a distinctive singlet at approximately -115 ppm. thieme-connect.com The presence of fluorine substituents on aromatic rings attached to the pyrazole core can also be readily identified, with signals appearing in the aromatic region of the ¹⁹F NMR spectrum. thieme-connect.com
Table 1: Representative NMR Data for Pyrazole Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) |
| 3-Nitro-1-propyl-1H-pyrazole | ¹H | 7.47 (d), 6.90 (d), 4.18 (t), 1.92-2.00 (m), 0.95 (t) sci-hub.st |
| ¹³C | 155.7, 132.0, 102.8, 55.5, 23.5, 10.9 sci-hub.st | |
| 1-Isopropyl-3-nitro-1H-pyrazole | ¹H | 7.56 (d), 6.90 (d), 4.59-4.64 (m), 1.58 (d) sci-hub.st |
| ¹³C | 155.4, 129.4, 102.7, 56.0, 22.6 sci-hub.st | |
| 4-Fluoropyrazole derivative | ¹⁹F | ~ -175 to -185 (s) beilstein-journals.org |
| 4,4-Difluoro-1H-pyrazole derivative | ¹⁹F | ~ -115 (s) thieme-connect.com |
This table is for illustrative purposes and specific values may vary based on the full molecular structure and solvent used.
IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present. In pyrazole derivatives, characteristic absorption bands are observed for N-H, C=N, C-N, and C-H bonds. nih.gov For instance, the N-H stretching vibration in secondary amine-containing pyrazoles appears in the range of 3396–3124 cm⁻¹. nih.gov The C=N stretching vibration of the pyrazole ring is typically found in the region of 1420–1402 cm⁻¹. nih.gov In pyrazole derivatives containing a nitro group, characteristic asymmetric and symmetric stretching vibrations of the NO₂ group are observed. nih.gov Theoretical calculations, often using Density Functional Theory (DFT), are frequently employed to aid in the assignment of experimental vibrational frequencies. acrhem.orgclinandmedimages.orgnih.gov
Table 2: Key IR Absorption Bands for Pyrazole Derivatives
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |
| N-H stretch (secondary amine) | 3396–3124 | nih.gov |
| Aromatic C-H stretch | ~3064 | |
| C=O stretch (aldehyde) | ~1700 | vulcanchem.com |
| C=O stretch (amide) | ~1631 | |
| C=N stretch (pyrazole ring) | 1420–1402 | nih.gov |
| N=N stretch | 1440-1380 | derpharmachemica.com |
| C-N stretch | 1200-1130 | derpharmachemica.com |
| C-Cl stretch | 550-850 | vulcanchem.com |
This table provides general ranges; specific peak positions can vary.
Mass spectrometry is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can provide structural clues. The fragmentation of chlorine-containing pyrazoles is dependent on the position of the halogen atom. researchgate.netmolaid.com For many pyrazole derivatives, a prominent molecular ion peak is observed, which confirms the molecular weight. beilstein-journals.org High-resolution mass spectrometry (HRMS) can provide the exact mass, allowing for the determination of the molecular formula. sci-hub.stbeilstein-journals.org
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis.
X-ray Crystallography and Crystal Structure Determination
The way molecules are arranged in the crystal lattice, known as crystal packing, is determined by intermolecular interactions such as hydrogen bonding and π-π stacking. acs.orgresearchgate.net In many pyrazole derivatives, intermolecular N-H···N hydrogen bonds are a key feature, leading to the formation of supramolecular structures like dimers, trimers, tetramers, and catemers. iucr.orgencyclopedia.pubmdpi.com For instance, 4-chloro-1H-pyrazole forms trimeric units through hydrogen bonding. iucr.orgnih.gov The crystal packing can also be influenced by C-H···O and C-H···π interactions. irjet.netnih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the material. Hirshfeld surface analysis is a computational tool used to visualize and quantify intermolecular contacts in the crystal. ufrj.briucr.orgiucr.org
Table 3: Common Supramolecular Motifs in Pyrazole Crystals
| Motif | Description | Reference |
| Dimer | Two molecules linked by hydrogen bonds | encyclopedia.pubmdpi.com |
| Trimer | Three molecules linked by hydrogen bonds | iucr.orgencyclopedia.pubmdpi.com |
| Tetramer | Four molecules linked by hydrogen bonds | encyclopedia.pubmdpi.com |
| Catemer | Chain-like structure formed by hydrogen bonds | encyclopedia.pubmdpi.com |
| π-π stacking | Stacking of aromatic rings | researchgate.net |
| C-H···O/F interactions | Weak hydrogen bonds involving C-H and an electronegative atom | mdpi.comnih.gov |
Studies on Supramolecular Organization
The supramolecular assembly of pyrazole derivatives is a subject of significant interest due to its impact on the physical and chemical properties of the resulting materials. The organization of these molecules in the solid state is primarily governed by a variety of non-covalent interactions, including hydrogen bonding, halogen bonding, and π-stacking interactions. These interactions dictate the formation of distinct supramolecular motifs, which can range from simple dimers to more complex three-dimensional networks.
In the solid state, pyrazoles are known to form a variety of hydrogen-bonded aggregates, the topology of which is dependent on the steric bulk of peripheral substituents, the acidity of the N1-H proton, and the basicity of the N2 atom. iucr.orgnih.gov For instance, while pyrazole itself forms a one-dimensional polymeric chain, substituted pyrazoles can form dimers, trimers, tetramers, and even hexamers. iucr.orgnih.govmdpi.com
The crystal structure of 4-chloro-1H-pyrazole, for example, reveals a trimeric molecular assembly. iucr.orgnih.gov This structure is isostructural with its bromo analogue and displays intermolecular N-H···N hydrogen bonding. iucr.orgnih.gov The packing features a trimeric unit bisected by a mirror plane, which results in a crystallographically disordered N-H proton over two positions with 50% occupancy each. iucr.orgnih.gov In contrast, the fluoro and iodo analogs of 4-halogenated-1H-pyrazoles form non-isostructural catemers, which are chain-like structures. researchgate.net
Furthermore, in pyrazole derivatives featuring aromatic substituents, C-H···π and π-π stacking interactions contribute significantly to the stability of the crystal lattice. iucr.orgbohrium.com These interactions, although weaker than conventional hydrogen bonds, are numerous and collectively play a vital role in the formation of the supramolecular assembly. iucr.org For instance, in the crystal structure of 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole, both intramolecular (Ph)C—H···N and intermolecular (Ph)C—H···F hydrogen bonds, as well as C—H···π-ring interactions, are observed. iucr.org
The interplay of these various intermolecular forces can lead to complex and diverse supramolecular structures. For example, in 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine, molecules are linked by multiple N-H···N hydrogen bonds to form tetramer-like units, which then stack into columns. These columns are further interconnected by C-H···π interactions, resulting in the formation of layers. nih.gov
The study of these supramolecular organizations is not only fundamental to understanding the solid-state behavior of 3-chloro-1H-pyrazole and its analogs but is also crucial for the rational design of new materials with desired properties. mdpi.comnih.gov By carefully tuning the substituents on the pyrazole ring, it is possible to control the intermolecular interactions and, consequently, the resulting supramolecular architecture, paving the way for applications in crystal engineering and materials science. mdpi.comnih.gov
Interactive Data Tables
Table 1: Crystallographic Data for 4-Chloro-1H-Pyrazole
| Parameter | Value |
| Formula | C₃H₃ClN₂ |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Temperature | 170 K |
| Special Feature | Forms hydrogen-bonded trimeric assemblies |
Data sourced from IUCr Journals. iucr.orgnih.gov
Table 2: Intermolecular Interactions in Selected Chloropyrazole Analogs
| Compound | Key Intermolecular Interactions | Supramolecular Motif |
| 1-[(4-chlorophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | (Ph)C—H···N, (Ph)C—H···F, C—H···π | Centrosymmetric dimers |
| 5-chloro-N1-(5-phenyl-1H-pyrazol-3-yl)benzene-1,2-diamine | N—H···N, C—H···π | Tetramer-like units forming columns and layers |
| 1-(3-Chloro-2-pyridyl)-3-methyl-1H-pyrazole-5-carboxylic acid | O—H···N, C—H···O | Chains forming a 2D network |
Data compiled from various crystallographic studies. iucr.orgnih.govresearchgate.net
Advanced Computational and Theoretical Studies of 3 Chloro 1h Pyrazole
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of pyrazole (B372694) derivatives. jchemrev.com DFT calculations, particularly using the B3LYP functional combined with various basis sets like 6-311++G(d,p), are frequently employed to predict molecular characteristics. researchgate.netmdpi.commaterialsciencejournal.org These methods are instrumental in analyzing the electronic properties, geometry, and vibrational frequencies of pyrazole-based compounds. researchgate.net
Geometry Optimization and Conformational Analysis
Computational studies on similar pyrazole structures, such as 4-chloro-1H-pyrazole, have been performed to determine their optimized geometry. researchgate.net These calculations provide data on bond lengths and angles, which are generally in good agreement with experimental data from techniques like X-ray crystallography. researchgate.netmaterialsciencejournal.orguomphysics.net For example, in a DFT study of a related pyrazole derivative, the azo group (N-N) bond length was calculated to be 1.3708 Å. materialsciencejournal.org The planarity of the pyrazole ring is a consistent feature across these studies. Conformational analysis helps in understanding the steric and electronic effects of substituents on the molecular structure.
Table 1: Selected Optimized Geometrical Parameters for a Pyrazole Derivative (CPMPP) at B3LYP/6-311++G (d,p) Level (Note: Data for a related compound, 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, is provided as an illustrative example of typical DFT results.)
| Parameter | Bond Length (Å) |
| C=C (aromatic) | 1.38 - 1.40 |
| N7-N8 | 1.3708 |
| C1=N8 | 1.2887 |
| Data sourced from a study on a related pyrazole derivative. materialsciencejournal.org |
Electronic Structure Analysis: HOMO-LUMO and Molecular Electrostatic Potential
The electronic structure of 3-chloro-1H-pyrazole is a key determinant of its reactivity. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this analysis. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical reactivity. iiste.org A smaller HOMO-LUMO gap suggests that the molecule is more chemically reactive. nih.gov For similar pyrazoles, HOMO-LUMO gaps have been calculated to be around 4.5 eV, indicating moderate reactivity and stability. vulcanchem.com
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. The MEP plot uses a color scale to denote different electrostatic potentials, where red indicates regions of high electron density (prone to electrophilic attack) and blue represents areas of low electron density (susceptible to nucleophilic attack). materialsciencejournal.orgresearchgate.net In pyrazole systems, enhanced electron density is often found around the nitrogen atoms of the ring. vulcanchem.com
Table 2: Frontier Molecular Orbital Energies and Related Parameters for a Pyrazole Derivative (Note: This table presents typical parameters calculated for pyrazole derivatives in computational studies.)
| Parameter | Value |
| HOMO Energy | Varies by specific derivative |
| LUMO Energy | Varies by specific derivative |
| HOMO-LUMO Energy Gap | ~4.5 eV vulcanchem.com |
| Values are illustrative and depend on the specific compound and computational method. |
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. uni-muenchen.de It examines the delocalization of electron density between filled (donor) and unfilled (acceptor) orbitals, which corresponds to the concept of hyperconjugation. uni-muenchen.denih.gov This analysis is useful for understanding charge transfer interactions within the molecule. nih.govresearchgate.net
NBO calculations can reveal the hybridization of atomic orbitals and the nature of chemical bonds (e.g., sigma and pi bonds). uni-muenchen.de The analysis provides information on the interactions between Lewis-type (bonding and lone pair) and non-Lewis-type (antibonding) orbitals. The stabilization energies associated with these interactions are calculated, with larger values indicating more significant delocalization effects. tandfonline.com For instance, NBO analysis can quantify the polar nature of bonds like the C-O bond by detailing the percent localization of the bonding orbital on each atom. uni-muenchen.de
Theoretical Prediction of Vibrational Frequencies and Electronic Spectra
DFT calculations are widely used to predict the vibrational frequencies of molecules. researchgate.net The calculated frequencies are often scaled to improve agreement with experimental data obtained from FT-IR and Raman spectroscopy. researchgate.net These theoretical spectra aid in the assignment of vibrational modes to specific functional groups and motions within the molecule. researchgate.net For example, the C-Cl stretching vibration in chloro-substituted aromatic compounds is typically expected in the range of 550-850 cm⁻¹. scirp.orgresearchgate.net
Theoretical electronic spectra, calculated using Time-Dependent DFT (TD-DFT), provide insights into the electronic transitions of a molecule. researchgate.netufrj.br These calculations can predict the absorption wavelengths (λmax), oscillator strengths, and the nature of the electronic transitions (e.g., π → π* or n → π*). unar.ac.id The results are then compared with experimental UV-Vis spectra to understand the electronic properties of the molecule. researchgate.netuomphysics.net
Table 3: Illustrative Comparison of Calculated and Experimental Vibrational Frequencies for a Related Pyrazole (Note: This table demonstrates the typical correlation between theoretical and experimental data for pyrazole derivatives.)
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |
| N-H stretch | ~3445 (scaled) | Varies |
| C=N stretch | ~1556-1589 | ~1560 |
| C-Cl stretch | ~451-461 | ~512 (IR), 475.8 (Raman) |
| Data compiled from studies on various pyrimidine (B1678525) and pyrazole compounds. researchgate.netscirp.org |
Quantum Chemical Calculations
Beyond DFT, other quantum chemical methods are employed to study molecules like this compound, offering different levels of theory and accuracy.
Ab Initio Methods (e.g., Moller–Plesset Perturbation Theory)
Ab initio methods, such as Møller–Plesset (MP) perturbation theory, provide a way to improve upon the Hartree-Fock method by incorporating electron correlation effects. wikipedia.org MP2, the second-order Møller–Plesset method, is a common post-Hartree-Fock approach used in computational chemistry. mdpi.comwikipedia.org These methods are considered more computationally intensive but can offer higher accuracy for certain properties. mdpi.com
Studies on pyrazole derivatives have utilized ab initio MP2 calculations to investigate aspects like tautomerism and proton transfer. mdpi.com For example, MP2/6-311++G** calculations have been used to evaluate the effects of different substituents on the tautomeric equilibrium of pyrazoles. mdpi.com These high-level calculations are valuable for obtaining benchmark data and for systems where electron correlation is particularly important. researchgate.netsmu.edu
Hirshfeld Surface Analysis for Quantifying Intermolecular Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the procrystal (the sum of all molecules in the crystal), this method provides a detailed picture of how molecules interact with their neighbors.
While specific studies on the this compound isomer are not widely available, research on the closely related 4-chloro-1H-pyrazole provides valuable insights that are likely analogous. A study on 4-chloro-1H-pyrazole, which crystallizes in the orthorhombic system, utilized Density Functional Theory (DFT) with the B3LYP/6-311++G(d,p) basis set to analyze its crystal structure. researchgate.net The analysis revealed that the crystal packing is stabilized by intermolecular N-H···H hydrogen bonding. researchgate.net
The primary intermolecular contacts and their percentage contribution to the Hirshfeld surface of pyrazole derivatives can be quantified from 2D fingerprint plots. For instance, in some pyrazoline derivatives, H···H interactions are the most significant, accounting for over 44-50% of the total surface contacts. researchgate.net In a chloro-substituted pyrazoline, Cl···H interactions also play a substantial role, contributing around 17.1% to the Hirshfeld surface. researchgate.net Other significant interactions in pyrazole derivatives include C···H and O···H contacts. diva-portal.org
The table below, based on data from various pyrazole derivatives, illustrates the typical contributions of different intermolecular contacts to the Hirshfeld surface.
| Interaction Type | Percentage Contribution to Hirshfeld Surface (%) | Relevant Pyrazole Derivative Example |
| H···H | 44.6 - 66.9 | Chloro-substituted pyrazoline researchgate.net, 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine nih.gov |
| C···H/H···C | 12.4 - 28.1 | 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine nih.gov, Pyrazole-4-carbaldehyde derivative diva-portal.org |
| Cl···H | 17.1 | Chloro-substituted pyrazoline researchgate.net |
| N···H/H···N | 7.8 | 3-ferrocenyl-1-(pyridin-2-yl)-1H-pyrazol-5-amine nih.gov |
| O···H | 11.3 - 16.1 | Pyrazole-4-carbaldehyde derivatives diva-portal.org |
These data underscore the importance of hydrogen bonds and van der Waals forces in the crystal packing of pyrazole compounds. The presence of the chlorine atom in this compound is expected to introduce significant Cl···H interactions, influencing its solid-state architecture.
Molecular Docking Simulations and Computational Binding Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein or enzyme.
While specific docking studies for this compound itself are not prominent in the literature, numerous studies on its derivatives highlight the potential of this scaffold in medicinal chemistry. These studies demonstrate that chloro-substituted pyrazoles can bind to a variety of enzymes, often through a combination of hydrogen bonding and hydrophobic interactions.
For example, derivatives of 3-chloro-6-nitro-1H-indazole have been investigated as potential antileishmanial agents by targeting the Leishmania infantum trypanothione (B104310) reductase (TryR) enzyme. tandfonline.comnih.gov Docking studies revealed that these compounds could form stable complexes within the enzyme's active site. tandfonline.com Similarly, novel chiral 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives have been studied for their nematocidal activity, with docking simulations suggesting interactions with amino acid residues like Tyr 121 and Trp 279 of acetylcholinesterase (AChE). nih.gov
In another study, pyrazole derivatives were investigated as inhibitors of Mycobacterium tuberculosis CYP121A1. nih.gov The research found that 4-chloroaryl pyrazole derivatives displayed good binding affinity, with a methoxy (B1213986) triazole derivative (12b) showing a dissociation constant (Kd) of 5.13 µM. nih.gov
The table below summarizes findings from molecular docking studies on various chloro-substituted pyrazole derivatives.
| Compound/Derivative Class | Biological Target | Key Interacting Residues/Binding Mode | Potential Application |
| 3-chloro-6-nitro-1H-indazole derivatives | Leishmania infantum trypanothione reductase (TryR) | Stable binding via hydrophobic and hydrophilic interactions. tandfonline.com | Antileishmanial tandfonline.comnih.gov |
| 1-(3-chloropyridin-2-yl)-3-(trifluoromethyl)-1H-pyrazole-4-carboxamides | Acetylcholinesterase (AChE) | Hydrogen bonding with Tyr 121 and Trp 279. nih.gov | Nematocidal nih.gov |
| 4-chloroaryl pyrazole derivatives | Mycobacterium tuberculosis CYP121A1 | Type II binding affinity, indicating interaction with the heme iron. nih.gov | Antituberculosis nih.gov |
| 3-(pyridin-4-yl)-1H-pyrazole-5-carboxamide chalcones | Cyclooxygenase (COX) enzyme | Probable binding within the active site. nih.gov | Anti-inflammatory nih.gov |
These studies collectively suggest that the this compound scaffold is a promising starting point for the design of new therapeutic agents. The chlorine substituent can participate in crucial halogen bonding or hydrophobic interactions within a protein's active site, thereby enhancing binding affinity and specificity. Future computational studies on this compound itself would be invaluable in further exploring its potential as a versatile building block in drug discovery.
Applications of 3 Chloro 1h Pyrazole As a Synthetic Intermediate and Ligand
Building Block in the Construction of Complex Heterocyclic Systems
The unique structural features of 3-chloro-1H-pyrazole make it an ideal starting material for the synthesis of various fused heterocyclic compounds. The reactivity of the chlorine atom, coupled with the di-nitrogen arrangement in the pyrazole (B372694) ring, provides multiple sites for chemical modification and ring-annulation reactions.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of bicyclic heterocyclic compounds that have garnered significant interest due to their diverse biological activities. One of the synthetic routes to this scaffold involves the use of a substituted pyrazole as a precursor. mdpi.com The annelation of a pyridine (B92270) ring onto a pyrazole core is a common strategy. cdnsciencepub.com
For instance, the reaction of 2-chloro-3-cyanopyridine (B134404) with a hydrazine (B178648) derivative can lead to the formation of a 3-aminopyrazolo[3,4-b]pyridine. cdnsciencepub.com This transformation proceeds through either an initial nucleophilic displacement of the chlorine followed by intramolecular cyclization onto the nitrile, or an initial addition to the nitrile followed by intramolecular displacement of the halogen. cdnsciencepub.com Another approach involves the condensation of 5-aminopyrazoles with suitable dicarbonyl compounds, although this can sometimes lead to poor yields due to side reactions. cdnsciencepub.com A more efficient method for preparing the parent 1H-pyrazolo[3,4-b]pyridine involves a ring-closing reaction of 2-chloro-3-pyridinecarboxaldehyde with hydroxylamine (B1172632) hydrochloride in dimethylformamide, achieving a high yield of 85%. google.com
The Gould-Jacobs reaction offers another pathway, where 3-aminopyrazole (B16455) reacts with diethyl 2-(ethoxymethylene)malonate. This reaction typically results in a 4-chloro substituted 1H-pyrazolo[3,4-b]pyridine. mdpi.com The mechanism involves an initial attack of the amino group on the enol ether, followed by cyclization and subsequent reaction with a chlorinating agent like phosphorus oxychloride to introduce the chlorine at the 4-position. mdpi.com
| Starting Material(s) | Reagents/Conditions | Product | Reference(s) |
| 2-chloro-3-pyridinecarboxaldehyde | Hydroxylamine hydrochloride, DMF | 1H-pyrazolo[3,4-b]pyridine | google.com |
| 3-aminopyrazole, diethyl 2-(ethoxymethylene)malonate | Heat, then POCl₃ | 4-chloro-1H-pyrazolo[3,4-b]pyridine | mdpi.com |
| 2-chloro-3-cyanopyridine | Hydrazine derivative | 3-aminopyrazolo[3,4-b]pyridine | cdnsciencepub.com |
Preparation of Quinoxalinone and Selenolo[2,3-c]pyrazole Analogs
The versatility of this compound extends to the synthesis of other complex heterocyclic systems like quinoxalinones and selenolo[2,3-c]pyrazoles.
Quinoxalinone derivatives can be synthesized from various starting materials. A general method involves the condensation of an o-phenylenediamine (B120857) with an α-dicarbonyl compound. sapub.org For example, 6-chloro-1H-quinoxalin-2-one can be prepared from 5-chloro-2-nitro-phenylamine through a multi-step process involving reaction with chloroacetyl chloride, reduction of the nitro group, and subsequent cyclization. sapub.org Substituted 3-(3-chloro-1H-pyrazol-5-yl)quinoxalin-2(1H)ones have also been synthesized, starting from substituted 2-nitroanilines. researchgate.net
Selenolo[2,3-c]pyrazole analogs are another class of heterocycles accessible from pyrazole precursors. A multicomponent reaction can be used to synthesize 4-amino-5-substituted selenolo[2,3-c]pyrazoles. researchgate.net This method involves the substitution of a chlorine atom on a chloropyrazole carbonitrile with selenium, which is generated in situ from selenium element and sodium borohydride. researchgate.netresearchgate.net The resulting intermediate then reacts with various α-halo alkylating agents to yield the desired products. researchgate.netresearchgate.net
| Target Heterocycle | Synthetic Approach | Key Intermediate(s) | Reference(s) |
| Quinoxalinone | Condensation | o-phenylenediamine, α-dicarbonyl compound | sapub.org |
| Quinoxalinone | Multi-step synthesis | 5-chloro-2-nitro-phenylamine | sapub.org |
| Substituted Quinoxalinone | Multi-step synthesis | Substituted 2-nitroaniline | researchgate.net |
| Selenolo[2,3-c]pyrazole | Multicomponent reaction | Chloropyrazole carbonitrile, Selenium, α-halo alkylating agents | researchgate.netresearchgate.net |
Formation of Azetidinone Derivatives
Azetidinones, also known as β-lactams, are a well-known class of heterocyclic compounds with significant biological activity. The synthesis of azetidinone derivatives often involves the cycloaddition reaction of an imine (Schiff base) with a ketene, which can be generated in situ from an acyl chloride and a base.
Several studies have reported the synthesis of azetidinone derivatives incorporating a pyrazole moiety. For example, a series of 3-chloro-4-(substituted phenyl)-1-{4-[7-chloro-2-(3-chloropropyl)-4-oxoquinazolin-3(4H)-yl}azetidin-2-ones were synthesized by reacting the corresponding Schiff bases with chloroacetyl chloride in the presence of triethylamine (B128534). globalresearchonline.net Similarly, 4-[spiro-{4”-methylphenyl)-3'-methyl}-pyrazole]-3-chloro-1-(substituted benzothiazole)-2-azetidinones were prepared from the reaction of a pyrazole-based imine with chloroacetyl chloride and triethylamine. globalresearchonline.net
In another example, a series of 3-chloro-4-(3-(4-fluorophenyl)-1-(2-phenylacetyl)-1H-pyrazol-4-yl)-1-(substituted phenyl)azetidin-2-ones were synthesized from the corresponding Schiff bases by reaction with chloroacetyl chloride and triethylamine. rjlbpcs.com The synthesis of 4-(3-(5-bromothiophen-2-yl)-1-phenyl-1H-pyrazol-4-yl)-3-chloro-1-(aryl)azetidin-2-ones also follows a similar strategy, reacting a pyrazole-containing imine with chloroacetyl chloride in the presence of triethylamine in 1,4-dioxane. heteroletters.org
Role in Agrochemical and Pharmaceutical Intermediate Synthesis
This compound and its derivatives are valuable intermediates in the synthesis of both agrochemicals and pharmaceuticals. Their ability to undergo various chemical transformations allows for the introduction of diverse functional groups, leading to the creation of molecules with desired biological activities.
In the agrochemical sector, pyrazole derivatives are key components in the synthesis of certain pesticides. For instance, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a related pyrazole derivative, is a crucial intermediate in the production of the insecticide chlorantraniliprole. scimplify.com The synthesis of another key intermediate, 1-(3-chloro-2-pyridyl)-1H-pyrazole-5-formate, which is also used for the synthesis of chlorantraniliprole, has been developed. google.com The parent compound, 3-(3-chloro-1H-pyrazol-1-yl)pyridine, is also a significant intermediate for pesticides. google.com
In the pharmaceutical industry, the pyrazole scaffold is present in numerous compounds with a wide range of therapeutic applications. The reactivity of this compound allows for its incorporation into larger molecules with potential medicinal properties. ontosight.ai For example, pyrazole derivatives have been investigated for their anti-inflammatory, antibacterial, and antiviral activities. ontosight.ai The synthesis of various substituted pyrazoles serves as a foundation for developing new drug candidates. scispace.com
Coordination Chemistry: this compound as a Ligand
The pyrazole ring, with its two adjacent nitrogen atoms, possesses excellent coordinating properties, making it a valuable ligand in the field of coordination chemistry. The nitrogen atoms can act as Lewis bases, donating their lone pair of electrons to a metal center to form coordination complexes.
Synthesis and Characterization of Metal Complexes
A wide variety of transition metal complexes with pyrazole-derived ligands have been synthesized and characterized. researchgate.net The coordination mode of the pyrazole ligand can vary, and it can act as a monodentate or a bridging ligand, connecting two or more metal centers. The substituents on the pyrazole ring can influence the electronic and steric properties of the ligand, thereby affecting the structure and reactivity of the resulting metal complex.
| Metal Ion | Ligand Type | Coordination Geometry | Reference(s) |
| Co(II), Ni(II), Cu(II) | Pyrazoline carbothioamide | Octahedral | ajgreenchem.com |
| Zn(II) | Pyrazoline carbothioamide | Tetrahedral | ajgreenchem.com |
| Mn(II) | 3-Methylpyrazole | Octahedral | researchgate.net |
| Co(II), Cu(II), Mn(II) | 3-tert-butyl-4-cyano pyrazole | Octahedral | researchgate.net |
Ligand Field Strength and Reactivity in Organometallic Complexes
The pyrazole moiety is a well-established ligand in coordination and organometallic chemistry. researchgate.net The presence of the chloro substituent in this compound can influence the electronic properties and, consequently, the ligand field strength and reactivity of its corresponding organometallic complexes.
The ligand field strength of pyrazole-based ligands can be modulated by the substituents on the pyrazole ring. For instance, in a series of half-sandwich Ru(II) complexes, the halide ligand was found to have little influence on the crystal field strength. mdpi.com However, the electronic nature of the pyrazole ligand itself plays a more significant role. The introduction of a chloro group, an electron-withdrawing substituent, can affect the electron density on the coordinating nitrogen atoms, thereby influencing the metal-ligand bond strength.
Studies on cobalt(III) complexes have shown that the ligand field splitting parameter (10Dq) can vary significantly with different ligands. nih.gov While specific data for this compound is not detailed, the general principle suggests that its electronic properties would place it within a spectrum of ligand field strengths, impacting the spectroscopic and reactive properties of its metal complexes. For example, in a study of Re(I)(CO)3Br complexes with pyrazolyl-pyridazine ligands, the electronic properties were tuned by substituents on the pyridazine (B1198779) ring. A π-donating group like chlorine led to a bathochromic shift in the emission spectrum. researchgate.net
The reactivity of organometallic complexes containing this compound is also a key area of interest. The pyrazole ring itself is an electron-rich system, capable of participating in various reactions. mdpi.com The chloro-substituent can be a site for further functionalization through nucleophilic substitution reactions, allowing for the synthesis of more complex ligands and catalysts.
Metal-to-Ligand Charge Transfer (MLCT) Phenomena in Complexes
Metal-to-Ligand Charge Transfer (MLCT) is a critical photophysical process in many organometallic complexes, where an electron is excited from a metal-centered d-orbital to a ligand-based π*-orbital. libretexts.org This phenomenon is often responsible for the intense colors of these complexes and their applications in areas such as photocatalysis and light-emitting devices.
In complexes containing pyrazole-based ligands, MLCT transitions are commonly observed. The energy of these transitions can be tuned by modifying the substituents on the pyrazole ring. For complexes with π-acceptor ligands, MLCT transitions are particularly prominent. libretexts.org
A study on Re(I)(CO)3Br complexes with various substituted (1H-pyrazol-1-yl)pyridazine ligands demonstrated the presence of MLCT absorption bands around 410 nm. researchgate.net Excitation of these bands at 77 K resulted in emission from a 3MLCT state, with emission maxima varying depending on the substituents. researchgate.net Specifically, for the complex with 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine, the reduction was ligand-centered, and the emission underwent a bathochromic shift due to the π-donating nature of the chloro group. researchgate.net
Similarly, in half-sandwich Ru(II) complexes with 3-chloro-6-(1H-pyrazol-1-yl)pyridazine, an overriding metal-to-ligand charge transfer was observed, leading to a narrow band gap and a consistent orange color across different halo-complexes. mdpi.com This indicates that the pyrazole-containing ligand is the primary determinant of the MLCT properties in these systems.
The table below summarizes the photophysical data for some Re(I) complexes with pyrazolyl-pyridazine ligands, illustrating the influence of substituents on the MLCT phenomena.
| Complex | Ligand | Absorption (MLCT, nm) | Emission (77 K, nm) |
| I | 6-(1H-pyrazolyl)pyridazine | ~410 | - |
| II | 3-chloro-6-(1H-pyrazole-1-yl)-pyridazine | ~410 | 636 |
| III | 6-(1H-3,5-dimethylpyrazolyl)pyridazine-3-carboxylic acid | ~410 | 570 |
| IV | 3,6-bis-N-pyrazolyl-pyridazine | ~410 | - |
| V | 3,6-bis-N-3-methylpyrazolyl-pyridazine | ~410 | - |
| Data sourced from ResearchGate. researchgate.net |
This data highlights the tunability of the photophysical properties of these complexes through ligand design, where the chloro-substituent plays a role in modulating the energy of the MLCT state.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies for Halogenated Pyrazoles
Recent research has demonstrated the viability of synthesizing pyrazole (B372694) derivatives in water, nature's own solvent, thereby avoiding the environmental impact of organic solvents. thieme-connect.com Multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, represent a particularly efficient and atom-economical approach. mdpi.com For instance, one-pot, four-component reactions have been successfully employed to create pyranopyrazoles in water, catalyzed by reusable nanocomposites. mdpi.comfrontiersin.org The use of cetyltrimethylammonium bromide (CTAB) as a catalyst in water has also proven effective for the synthesis of tetrasubstituted pyrazoles. thieme-connect.com
Electrochemical methods are also gaining traction as a sustainable tool for halogenating pyrazoles. An electrochemical cascade reaction involving N,N-dimethyl enaminones and hydrazine (B178648) reagents in the presence of a halogen source can produce 4-halopyrazoles under mild, transition-metal-free conditions. rsc.org This technique offers a high degree of control and diversification for creating various halogenated pyrazoles simply by altering the reaction parameters. rsc.org
Flow chemistry, which involves the continuous pumping of reagents through a reactor, is another promising frontier. This approach has been used for the 1,3-dipolar cycloaddition of alkynes with trimethylsilyldiazomethane (B103560) to yield pyrazoles, offering benefits such as improved safety, scalability, and product consistency. nih.gov
The table below summarizes some of the novel and sustainable synthetic approaches being explored for pyrazole derivatives.
| Methodology | Key Features | Catalyst/Conditions | Target | Reference |
| Aqueous Synthesis | Environmentally benign, uses water as solvent. | CeO2/CuO@GQDs@NH2 nanocomposite | Tetrasubstituted Pyrazoles | thieme-connect.com |
| Electrochemical Cascade | Transition-metal-free, mild conditions, high selectivity. | Electrochemical cell, halogen source | 4-Halopyrazoles | rsc.org |
| Multicomponent Reaction | One-pot synthesis, high atom economy. | Co3O4-SiO2-NH2 nanocomposites in water | Pyranopyrazoles | mdpi.com |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields. | Microwave irradiation, often solvent-free. | 5-Alkylamino-N-arylpyrazoles | chim.itresearchgate.net |
| Flow Chemistry | Continuous production, enhanced safety and control. | High temperature/pressure in flow reactor. | 2-Chloro-4-(1H-pyrazol-5-yl)benzonitrile | nih.gov |
These advancements highlight a clear trend towards greener, more efficient, and versatile methods for producing halogenated pyrazoles, which will facilitate their broader application in various scientific and industrial fields.
Advanced Computational Modeling for Structure-Reactivity Relationships in 3-Chloro-1H-Pyrazole Systems
Computational chemistry has become an indispensable tool for understanding the intricate relationship between the structure of molecules like this compound and their chemical reactivity. Techniques such as Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) modeling are providing insights that guide the rational design of new compounds and predict their behavior. medicalresearchjournal.orgresearchgate.net
DFT calculations are widely used to optimize the geometry of pyrazole derivatives and to analyze their electronic properties. nih.govmdpi.com For example, studies on halogenated pyrazoles use DFT to compute molecular descriptors like the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), molecular electrostatic potential (MESP), and natural bond orbitals (NBO). nih.govresearchgate.net These parameters help in understanding the molecule's stability, reactivity, and potential sites for electrophilic or nucleophilic attack. researchgate.net Theoretical investigations into the N-alkylation of pyrazole derivatives with halomethanes have successfully used DFT to predict the reaction sites and elucidate mechanisms, showing agreement with experimental results. researchgate.netnih.gov A computational study of 4-chloro-1H-pyrazole combined DFT analysis with experimental data to investigate intermolecular interactions and electronic properties, providing a framework for similar analyses of the 3-chloro isomer. researchgate.net
QSAR studies establish a statistical correlation between the physicochemical properties of a series of compounds and their biological activity. medicalresearchjournal.orgtandfonline.com For pyrazole derivatives, QSAR models have been developed to predict their efficacy as anticancer agents, kinase inhibitors, and acetylcholinesterase inhibitors. tandfonline.comijpsr.com These models use quantum chemical descriptors calculated via DFT to build robust predictive equations, which can then be used to design new molecules with enhanced activity. medicalresearchjournal.orgijpsr.com
The following table presents key computational methods and their applications in the study of pyrazole systems.
| Computational Method | Application | Key Insights Provided | Reference |
| Density Functional Theory (DFT) | Geometry optimization, electronic structure analysis. | HOMO-LUMO energy gaps, molecular electrostatic potential, reaction mechanisms, spectroscopic data prediction. | nih.govmdpi.comnih.govresearchgate.net |
| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity based on structure. | Identification of key structural features for activity, guiding the design of more potent derivatives. | medicalresearchjournal.orgtandfonline.comijsdr.org |
| Molecular Docking | Simulating the interaction between a ligand and a protein's active site. | Prediction of binding conformations and interaction energies, aiding in drug design. | medicalresearchjournal.orgnih.gov |
| Frontier Molecular Orbital (FMO) Analysis | Analyzing HOMO and LUMO to predict reactivity. | Understanding chemical reactivity and charge separation states. | researchgate.net |
The synergy between these computational models and experimental work is accelerating the discovery process, allowing for a more targeted and efficient exploration of the chemical space occupied by this compound and its derivatives.
Exploration of New Catalytic Applications in Organic Transformations Involving this compound
Pyrazole derivatives are highly valued as ligands in coordination chemistry, where they can bind to metal centers to form catalysts for a wide range of organic transformations. bohrium.comnih.gov The presence of a chloro-substituent, as in this compound, can modulate the electronic properties of the pyrazole ring, influencing the stability and activity of the resulting metal complex. Research in this area focuses on designing novel pyrazole-based ligands for more efficient and selective catalytic systems.
One significant area of application is in oxidation catalysis. Copper complexes featuring pyrazole-based ligands have been shown to be effective catalysts for the oxidation of catechol to o-quinone, mimicking the activity of the catecholase enzyme. bohrium.commdpi.comresearchgate.net The catalytic activity of these systems is influenced by factors such as the solvent, the counterion of the copper salt, and the specific structure of the pyrazole ligand. mdpi.com
Pyrazole ligands are also being explored in hydrogenation reactions. A recently developed manganese-based catalyst coordinated to a pyrazole ligand has demonstrated high efficiency in transfer hydrogenation reactions, which are crucial in the synthesis of alcohols and pharmaceuticals. rsc.org This system highlights the potential of using abundant, first-row transition metals in place of more expensive noble metals. rsc.org
Furthermore, pyrazoles themselves are important building blocks that participate in catalytic cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form more complex molecules. nih.gov While the unprotected N-H group in pyrazoles can sometimes inhibit palladium catalysts, specific ligand systems have been developed to overcome this challenge, enabling the direct coupling of unprotected pyrazole halides with boronic acids. nih.gov The this compound moiety can be a substrate in such reactions, for instance, in the synthesis of 5-arylpyrazole derivatives via palladium-catalyzed cross-coupling. clockss.org
The table below details some of the catalytic systems and reactions where pyrazole derivatives play a crucial role.
| Catalytic System | Metal Center | Reaction Type | Substrate Example | Significance | Reference |
| Pyrazole-based ligands | Copper (Cu) | Catechol Oxidation | Catechol | Biomimetic catalysis, models for catecholase activity. | bohrium.commdpi.com |
| Pyrazole ligand | Manganese (Mn) | Transfer Hydrogenation | Alcohols/Ketones | Use of abundant 3d metals, synthesis of pharmaceuticals. | rsc.org |
| Protic Pyrazole Complexes | Iron (Fe) | Hydrazine Disproportionation | Hydrazine | Acid-base catalysis, proton-coupled electron transfer. | nih.gov |
| Palladium Precatalysts | Palladium (Pd) | Suzuki-Miyaura Cross-Coupling | Unprotected Bromo- and Chloropyrazoles | C-C bond formation with challenging substrates. | nih.gov |
| Pyrazole Zinc Chloride | Palladium (Pd) | Cross-Coupling | 2,3-dichloro-5-trifluoromethylpyridine | Synthesis of complex trifluoromethyl-heterocycles. | clockss.org |
The continued exploration of this compound and related compounds in catalysis is expected to yield new, highly efficient, and selective methods for synthesizing valuable chemicals and pharmaceutical intermediates.
Q & A
Q. Advanced
- Conduct comparative assays under standardized conditions to isolate variables.
- Analyze substituent effects: For instance, chloro and methyl groups in Ethyl 3-chloro-1-methyl-1H-pyrazole-5-carboxylate enhance herbicidal activity, while phenyl groups alter receptor binding .
- Use docking studies to map interactions with enzyme active sites or receptors .
What are the key safety considerations when handling this compound in laboratory settings?
Q. Basic
- Use PPE (gloves, goggles) and work in a fume hood.
- Refer to SDS from EPA DSSTox or PubChem for toxicity and storage guidelines (e.g., sealed containers at RT) .
What computational methods are used to predict the reactivity and stability of this compound derivatives?
Q. Advanced
- Density Functional Theory (DFT) calculates electronic properties and reaction pathways .
- Hirshfeld surface analysis evaluates intermolecular interactions in crystal structures .
- Software tools: Gaussian for energy minimization, PyMol for visualization.
How is the solubility of this compound derivatives determined for pharmacological studies?
Q. Basic
- Experimental methods: Shake-flask technique with HPLC quantification.
- Computational approaches: Use LogP values from PubChem to estimate hydrophobicity .
- ECHA guidelines provide protocols for non-commercial solubility testing .
What strategies enhance the bioavailability of this compound-based compounds?
Q. Advanced
- Structural modifications : Introduce hydrophilic groups (e.g., carboxylates via ester hydrolysis) .
- Salt formation : Hydrochloride salts (e.g., 3-amino-5-ethyl-1H-pyrazole hydrochloride) improve aqueous solubility .
- Prodrug design : Mask reactive groups (e.g., ester prodrugs) for controlled release .
How does the electronic nature of substituents influence the reactivity of this compound?
Q. Advanced
- Electron-withdrawing groups (e.g., -Cl) increase electrophilicity at the pyrazole ring, favoring nucleophilic substitution .
- Hammett constants quantify substituent effects on reaction rates.
- Computational studies (e.g., NBO analysis) reveal charge distribution changes .
What are the challenges in crystallizing this compound derivatives, and how are they addressed?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
